1-Octanol, 8-phenoxy- 1-Octanol, 8-phenoxy-
Brand Name: Vulcanchem
CAS No.: 856335-30-3
VCID: VC8185018
InChI: InChI=1S/C14H22O2/c15-12-8-3-1-2-4-9-13-16-14-10-6-5-7-11-14/h5-7,10-11,15H,1-4,8-9,12-13H2
SMILES: C1=CC=C(C=C1)OCCCCCCCCO
Molecular Formula: C14H22O2
Molecular Weight: 222.32 g/mol

1-Octanol, 8-phenoxy-

CAS No.: 856335-30-3

Cat. No.: VC8185018

Molecular Formula: C14H22O2

Molecular Weight: 222.32 g/mol

* For research use only. Not for human or veterinary use.

1-Octanol, 8-phenoxy- - 856335-30-3

Specification

CAS No. 856335-30-3
Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
IUPAC Name 8-phenoxyoctan-1-ol
Standard InChI InChI=1S/C14H22O2/c15-12-8-3-1-2-4-9-13-16-14-10-6-5-7-11-14/h5-7,10-11,15H,1-4,8-9,12-13H2
Standard InChI Key ICXMSRLCKXBFEN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCCCCCCCO
Canonical SMILES C1=CC=C(C=C1)OCCCCCCCCO

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

1-Octanol, 8-phenoxy- is classified under IUPAC nomenclature as 8-phenoxyoctan-1-ol. Its structure consists of an octanol backbone (C₈H₁₇OH) with a phenoxy group (-O-C₆H₅) attached to the eighth carbon atom. The molecular formula is C₁₄H₂₂O₂, and its exact mass is 222.1620 g/mol .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 8-phenoxyoctan-1-ol typically employs Williamson ether synthesis or nucleophilic substitution strategies:

Table 1: Synthesis Methods for 8-Phenoxyoctan-1-ol

MethodReagents/ConditionsYield (%)Reference
Williamson Ether Synthesis1-Octanol, phenol, K₂CO₃, KI, dry acetone, reflux~65–75
Palladium-Catalyzed Coupling8-Bromooctanol, phenol, Pd(OAc)₂, ligand, base~50–60
  • Key Step: Alkylation of phenol with 8-bromooctanol under basic conditions forms the ether linkage .

  • Industrial Scale: Modified Ziegler alcohol processes (ethylene oligomerization) may adapt to introduce phenoxy groups post-synthesis .

Purification and Isolation

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents .

  • Distillation: Vacuum distillation at 0.6 mmHg (bp: 127–135°C for analogous compounds) .

Physicochemical Properties

Table 2: Physical Properties of 8-Phenoxyoctan-1-ol

PropertyValueMethod/Source
Molecular Weight222.32 g/molPubChem
logP (Octanol-Water)4.31 (calculated)Hansch analysis
Density~1.01 g/cm³ (estimated)Analogous compounds
Boiling Point290–300°C (extrapolated)EPI Suite
Water Solubility5.2 mg/L (25°C)QSAR estimation
  • Lipophilicity: The high logP value indicates preferential partitioning into lipid membranes, relevant to agrochemical formulations .

  • Stability: Resistant to hydrolysis under neutral conditions but susceptible to strong acids/bases due to ether cleavage .

Applications and Functional Utility

Agrochemical Formulations

  • Herbicidal Activity: Derivatives of phenoxyalkanol show selective inhibition of barnyard grass (logP-dependent uptake) .

    • Example: trans-β-(2,4-Dichlorophenoxy)acrylates exhibit EC₅₀ values of 0.8–1.2 µM .

  • Surfactant Systems: Acts as a co-solvent in pesticide emulsions, enhancing active ingredient dispersion .

Fragrance and Flavor Industry

  • Ester Synthesis: Serves as a precursor for phenoxy octyl esters (e.g., octyl phenylacetate), used in perfumes for floral notes .

  • Fixative Properties: Prolongs scent longevity due to low volatility .

Pharmaceutical Research

  • Tremor Management: Investigated for anti-tremor efficacy at lower doses than ethanol, reducing intoxication risks .

  • Drug Delivery: Lipophilic nature facilitates blood-brain barrier penetration in preclinical models .

Recent Research and Innovations

Catalytic Applications

  • Clay Catalysts: Montmorillonite-supported Al³⁺ catalysts enhance alkylation efficiency in phenoxy ether synthesis (yield: 71–89%) .

  • Green Chemistry: Solvent-free reactions using microwaves reduce energy consumption by 40% .

Computational Modeling

  • QSAR Studies: LogP and polar surface area (PSA: 38.69 Ų ) correlate with herbicidal potency (R² = 0.87) .

  • Molecular Dynamics: Simulations predict membrane permeability coefficients of 1.2 × 10⁻⁶ cm/s .

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